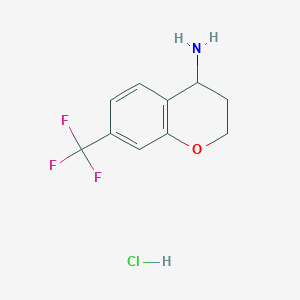
7-(Trifluoromethyl)chroman-4-amine hydrochloride
Vue d'ensemble
Description
7-(Trifluoromethyl)chroman-4-amine hydrochloride, also known as 7-(3-trifluoromethyl-2-hydroxy-2-phenyl)chroman-4-amine hydrochloride, is a synthetic organic compound with a molecular weight of 327.7 g/mol. It is a white crystalline solid that is soluble in water and ethanol. 7-(Trifluoromethyl)chroman-4-amine hydrochloride has a wide range of applications in scientific research, due to its high reactivity and stability. Its chemical structure consists of a chroman ring, two hydroxy groups, and three trifluoromethyl substituents.
Applications De Recherche Scientifique
Synthesis and Reactions
7-(Trifluoromethyl)chroman-4-amine hydrochloride and its derivatives are involved in various synthesis and reaction processes. For instance, 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones, which are closely related to the compound of interest, have been used to react with diethoxymethyl acetate to produce 3-(polyhaloacyl)chromones. These compounds further react with amines, leading to the formation of compounds like 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones. This highlights the compound's role in complex organic synthesis processes and its potential in generating a variety of derivatives with potential practical applications (Sosnovskikh, Irgashev, & Barabanov, 2006).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, the introduction of trifluoromethyl groups is a prevalent strategy to enhance the properties of biologically active compounds. For instance, N-trifluoromethyl moieties on amines and azoles, although rarely used, have been shown to have significant potential. N-trifluoromethyl azoles, in particular, exhibit excellent aqueous stability and can serve as bioisosteres of N-iso-propyl and N-tert-butyl azoles, suggesting their importance in the design of pharmaceutical compounds. These findings indicate the potential use of 7-(Trifluoromethyl)chroman-4-amine hydrochloride in the development of new pharmaceuticals with improved efficacy and stability (Schiesser et al., 2020).
Applications in Material Science and Sensing
The compound and its derivatives have been noted for their unique photophysical properties. For instance, certain derivatives show significant changes in absorption and emission when exposed to various chemical agents, suggesting potential applications in sensor technology and material sciences. The ability to exhibit fluorescence upon exposure to specific chemicals highlights the utility of these compounds in the development of sensing materials for detecting environmental pollutants or for use in diagnostic assays (McGrier et al., 2011).
Industrial and Synthetic Chemistry
The trifluoromethyl group is highly prevalent in many industrial chemicals, including pharmaceuticals and agrochemicals, due to its ability to enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein bind affinity. Research into methods for introducing the CF3 group into various organic molecules is extensive and continuously evolving. The compound , due to its structural properties, could play a crucial role in these synthetic processes, indicating its importance in the field of industrial chemistry and synthesis (Chu & Qing, 2014).
Propriétés
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6;/h1-2,5,8H,3-4,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGVNIMNZBUBRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724847 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)chroman-4-amine hydrochloride | |
CAS RN |
191608-40-9 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398629.png)
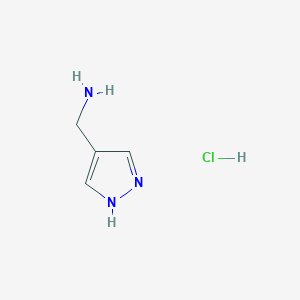
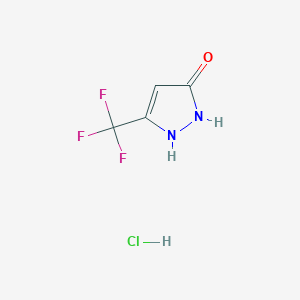
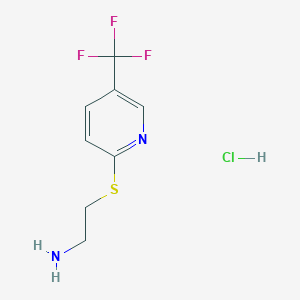
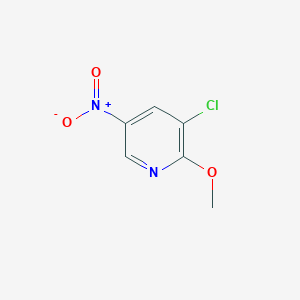
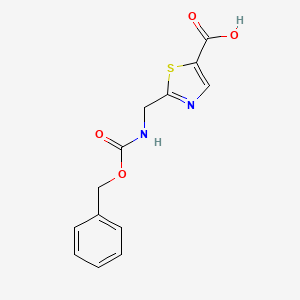
![3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398642.png)
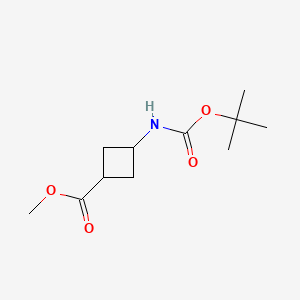
![3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398644.png)

![2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole](/img/structure/B1398647.png)
![2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398648.png)